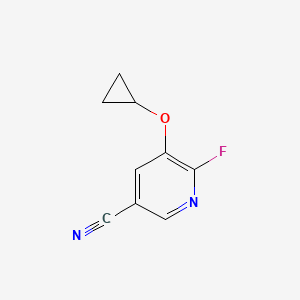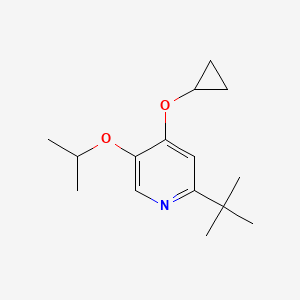
6-Cyano-4-cyclopropoxypicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-4-cyclopropoxypicolinamide is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol . This compound is part of the nitrile family, characterized by the presence of a cyano group (-CN). Nitrile compounds are significant in various fields, including dyes, agrochemicals, medicinal compounds, and electronic materials .
Vorbereitungsmethoden
The synthesis of 6-Cyano-4-cyclopropoxypicolinamide typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Analyse Chemischer Reaktionen
6-Cyano-4-cyclopropoxypicolinamide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Cycloadditions and Nucleophilic Additions: These reactions are crucial for forming complex structures from simpler molecules.
Common reagents used in these reactions include transition metal catalysts, alkyl cyanoacetates, and various amines . Major products formed from these reactions include heterocyclic compounds, which are significant in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-Cyano-4-cyclopropoxypicolinamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Cyano-4-cyclopropoxypicolinamide involves its interaction with molecular targets and pathways. It acts by forming stable complexes with various biological molecules, influencing their activity and function . The cyano group plays a crucial role in these interactions, contributing to the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
6-Cyano-4-cyclopropoxypicolinamide can be compared with other nitrile compounds, such as cyanoacetamides and cyanoacetohydrazides . These compounds share similar structural motifs but differ in their reactivity and applications. For instance:
Cyanoacetamides: Known for their use in synthesizing heterocyclic compounds and their diverse biological activities.
Cyanoacetohydrazides: Utilized as precursors in reactions leading to the construction of various heterocycles.
The uniqueness of this compound lies in its specific structure, which allows for the formation of stable and reactive intermediates, making it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
6-cyano-4-cyclopropyloxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c11-5-6-3-8(15-7-1-2-7)4-9(13-6)10(12)14/h3-4,7H,1-2H2,(H2,12,14) |
InChI-Schlüssel |
RQFWBCLUIPMLFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC(=C2)C(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















